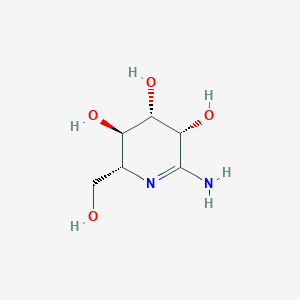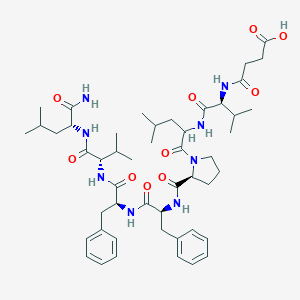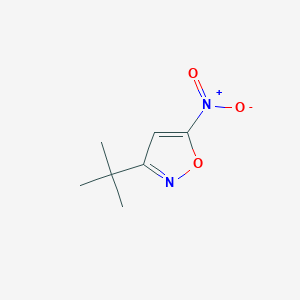
5-Methylpyridazin-3-amine
Descripción general
Descripción
5-Methylpyridazin-3-amine is an important intermediate in organic synthesis. It is mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of 5-Methylpyridazin-3-amine involves various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Another method involves the condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, followed by a reduction reaction .Molecular Structure Analysis
The molecular formula of 5-Methylpyridazin-3-amine is C6H8N2. It has an average mass of 108.141 Da and a monoisotopic mass of 108.068748 Da .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces novel pyridine derivatives .Physical And Chemical Properties Analysis
5-Methylpyridazin-3-amine is a solid at room temperature. It has a melting point of 59-63 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity 5-Methylpyridazin-3-amine, and related compounds, have been a subject of interest due to their unique chemical properties and their potential use in chemical synthesis. For example, derivatives of this compound have been used in palladium-catalyzed aminocarbonylation reactions. The functionalization of the pyridazin-3(2H)-one ring via this method resulted in the formation of various amides, showcasing the compound's reactivity and potential as an intermediate in the synthesis of more complex molecules (Takács et al., 2012). Similar reactivity was observed in a study where 4-X-3-(methoxymethyl)-6-methylpyridazine treated with potassium amide in liquid ammonia formed a mixture of amino derivatives, suggesting a 4,5-didehydropyridazine intermediate, underlining the versatility and potential of these compounds in organic synthesis (Klinge et al., 2010).
Biological Activity and Drug Development Compounds containing the 5-methylpyridazin-3(2H)-one fragment have also attracted attention due to their biological activities. A series of such compounds were synthesized and evaluated for their inhibitory activity against various cancer cell lines. The structure-activity relationships (SARs) indicated that certain structural modifications could significantly enhance the inhibitory activities of these compounds (Xiong et al., 2020). This finding opens avenues for drug development, where derivatives of 5-methylpyridazin-3-amine could be used as a framework for crafting potent therapeutic agents.
Antimicrobial and Anticancer Properties There's an interest in the antimicrobial and anticancer properties of compounds derived from 5-methylpyridazin-3-amine. New series of 3-allylthio-6-(mono or disubstituted) aminopyridazines were synthesized and showed promising antiproliferative activities against various cancer cell lines, indicating their potential as chemotherapy agents (Won & Park, 2010). Additionally, novel 1,2,4-triazole derivatives have been synthesized from 5-methylpyridazin-3-amine derivatives and demonstrated good to moderate antimicrobial activities (Bektaş et al., 2007). These findings emphasize the potential of 5-methylpyridazin-3-amine derivatives in developing new antimicrobial and anticancer therapies.
Safety And Hazards
Propiedades
IUPAC Name |
5-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKVJZZCMFBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563522 | |
| Record name | 5-Methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridazin-3-amine | |
CAS RN |
144294-43-9 | |
| Record name | 5-Methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylpyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)






![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
